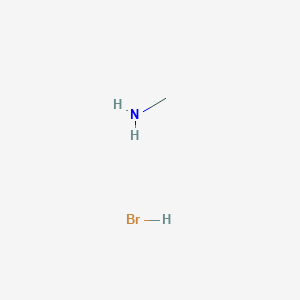

メチルアミン臭化水素酸塩

概要

説明

Methylamine hydrobromide is an organic compound with the chemical formula CH₃NH₂·HBr. It is a derivative of methylamine, where the amine group is protonated by hydrobromic acid. This compound is commonly used in organic synthesis and as a precursor in the preparation of various chemical products.

科学的研究の応用

Methylamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.

Medicine: It is used in the synthesis of active pharmaceutical ingredients and intermediates.

Industry: It is employed in the production of resins, rubber chemicals, and other industrial chemicals.

作用機序

Safety and Hazards

将来の方向性

Methylamine hydrobromide is an important precursor for the preparation of perovskite photoactive layers for solar energy conversion . It has been used in the fabrication of quasi-2D films with the elimination of n = 1, 2, 3 domains by introducing the ionic liquid n-butylamine acetate (BAAc) instead of n-butylamine hydrobromide (BABr), which increases the photoluminescence quantum yield (PLQY) and lowers the surface roughness of films .

準備方法

Synthetic Routes and Reaction Conditions: Methylamine hydrobromide can be synthesized by reacting methylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where methylamine gas is bubbled through hydrobromic acid, resulting in the formation of methylamine hydrobromide crystals upon evaporation of the solvent.

Industrial Production Methods: In industrial settings, methylamine hydrobromide is produced by the direct combination of methylamine and hydrobromic acid under controlled conditions. The process involves careful handling of the reactants to ensure safety and efficiency. The resulting product is then purified and crystallized for use in various applications.

化学反応の分析

Types of Reactions: Methylamine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to methylamine using reducing agents such as lithium aluminum hydride.

Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed:

Substitution: Products include various substituted amines.

Reduction: The primary product is methylamine.

Condensation: Products include imines or Schiff bases.

類似化合物との比較

Methylamine Hydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.

Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

Ethylamine: Contains an ethyl group instead of a methyl group.

Uniqueness: Methylamine hydrobromide is unique due to its specific reactivity with hydrobromic acid, which imparts distinct properties and reactivity patterns compared to other similar compounds. Its use as a precursor in the synthesis of perovskite materials for solar energy conversion highlights its importance in advanced material science .

特性

IUPAC Name |

methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNAMNOYHCTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

111.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-37-5 | |

| Record name | Methylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

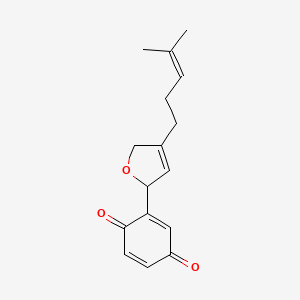

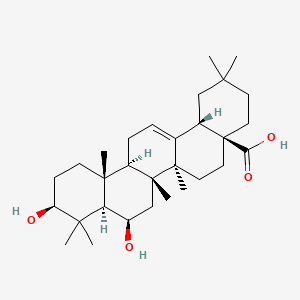

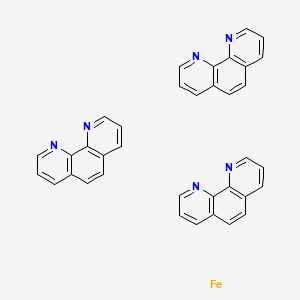

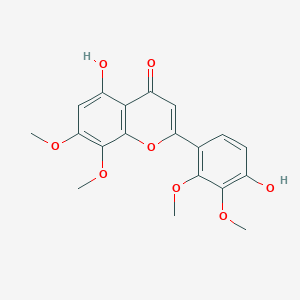

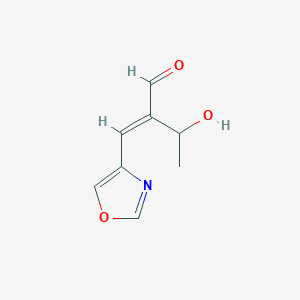

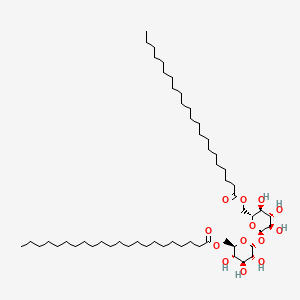

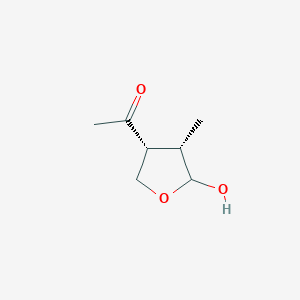

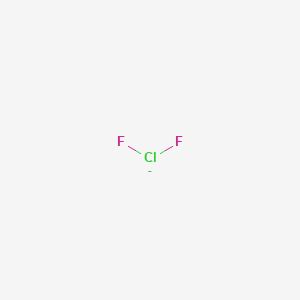

Feasible Synthetic Routes

Q1: What is the significance of the 5-HT2A receptor in neuropathic pain, and how does methylamine hydrobromide contribute to its study?

A1: The 5-HT2A receptor, a subtype of serotonin receptor, plays a crucial role in the development and maintenance of neuropathic pain. Studies have shown that after nerve injury, like spinal nerve ligation (SNL), there's an increase in 5-HT2A receptor activity in the dorsal horn neurons of the spinal cord []. This heightened activity contributes to spinal hyperexcitability, essentially making the nervous system overly sensitive to stimuli, which in turn contributes to chronic pain.

Q2: How does TCB-2, containing methylamine hydrobromide, help researchers understand the interaction between 5-HT2A receptors and mGluR1 in neuropathic pain?

A2: Research suggests a complex interplay between 5-HT2A receptors and metabotropic glutamate receptor 1 (mGluR1) in the context of neuropathic pain []. TCB-2 has been instrumental in unraveling this relationship. Studies show that TCB-2 application enhances C-fiber evoked dorsal horn potentials in animals with SNL, indicating increased pain signaling. This effect is blocked by an mGluR1 antagonist, suggesting that 5-HT2A receptor activation might be influencing mGluR1 activity to modulate pain transmission [].

Q3: Beyond neuropathic pain, what other neurological conditions are being investigated using compounds containing methylamine hydrobromide, and what insights have been gained?

A3: Research using TCB-2 has extended to investigating its potential in managing spasticity after spinal cord injury (SCI) []. Spasticity, characterized by stiff and difficult muscle movements, is a common consequence of SCI, often linked to impaired neuronal inhibition in the spinal cord.

Q4: Are there any studies exploring the long-term effects of methylamine hydrobromide-containing compounds like TCB-2?

A4: While TCB-2 shows promise in preclinical studies, research on its long-term effects is ongoing. One study explored the potential of TCB-2 to mitigate the development of neurodegenerative diseases, a known risk factor associated with persistent neuropathic pain []. This study demonstrated that TCB-2 administration not only reduced neuropathic pain in a rat model but also showed potential in reducing markers associated with future neurodegeneration [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)

![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)